![molecular formula C40H48P2 B12894030 (R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative containing a di-p-tolylphosphino group. The reaction is usually carried out under inert conditions to prevent oxidation and degradation of the phosphine ligands. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine ligands can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of transition metal catalysts.
Substitution: The phosphine ligands can be substituted with other groups, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine ligands results in phosphine oxides, while substitution reactions can yield a variety of modified phosphine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is widely used as a ligand in asymmetric catalysis. It forms stable complexes with transition metals, which can then be used to catalyze a variety of reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral drugs and other biologically active molecules. Its ability to form stable complexes with metals makes it a valuable tool in the development of new pharmaceuticals .
Industry
In industry, ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is used in the production of fine chemicals and materials. Its role as a ligand in catalytic processes allows for the efficient and selective synthesis of various compounds .
Mécanisme D'action
The mechanism by which ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The specific molecular targets and pathways involved depend on the nature of the metal and the reaction being catalyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl
- ®-2,2’-Bis(di-p-tolylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-2,2’-Bis(di-i-propylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
Uniqueness
What sets ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine apart from similar compounds is its unique combination of steric and electronic properties. The dicyclohexyl groups provide significant steric bulk, which can influence the selectivity and reactivity of the metal-ligand complexes. Additionally, the di-p-tolylphosphino groups offer electronic properties that can be fine-tuned to optimize catalytic performance .
Propriétés
Formule moléculaire |
C40H48P2 |
|---|---|
Poids moléculaire |
590.8 g/mol |
Nom IUPAC |
[2-[2-bis(4-methylphenyl)phosphanyl-6-methylphenyl]-3-methylphenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C40H48P2/c1-29-21-25-35(26-22-29)42(36-27-23-30(2)24-28-36)38-20-12-14-32(4)40(38)39-31(3)13-11-19-37(39)41(33-15-7-5-8-16-33)34-17-9-6-10-18-34/h11-14,19-28,33-34H,5-10,15-18H2,1-4H3 |
Clé InChI |
UQQWBSQYHUEYNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


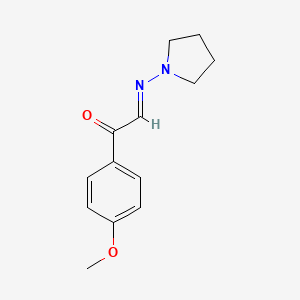
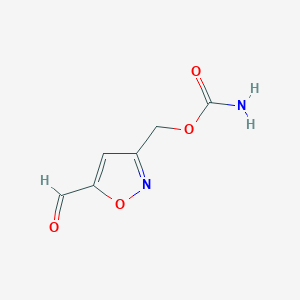
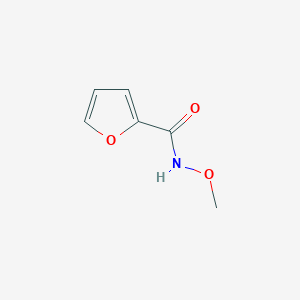

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
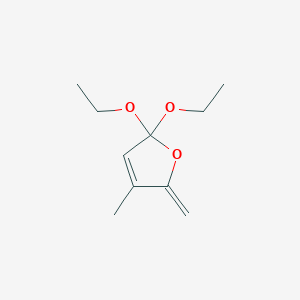
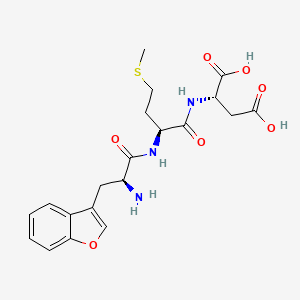
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
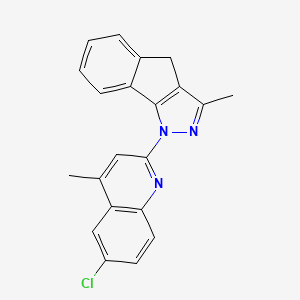
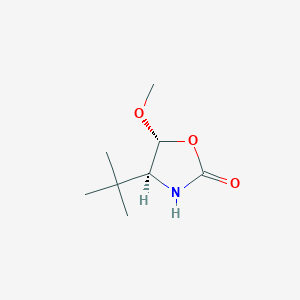
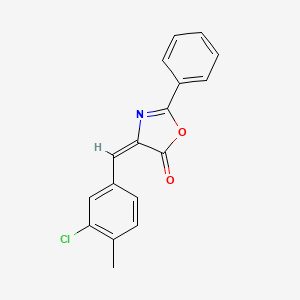
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)

